![molecular formula C20H22ClN3OS B2778161 2-(1-adamantyl)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 391862-98-9](/img/structure/B2778161.png)
2-(1-adamantyl)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-adamantyl)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide, also known as ACDTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. ACDTA is a thiadiazole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Scientific Research Applications
Cytotoxic Activity and Anticancer Research
2-(1-Adamantyl)-N-[5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-Yl]Acetamide and its derivatives have been extensively studied for their cytotoxic activities against various cancer cell lines. For instance, sulfonamide derivatives incorporating adamantyl moieties demonstrated significant anticancer activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines (Ghorab et al., 2015). Additionally, adamantane scaffold containing 1,3,4-thiadiazole derivatives showed promise in anti-proliferative activity against cancer cell lines (MCF-7, HepG-2, and A549), with some compounds inducing apoptosis through up-regulation of BAX and down-regulation of Bcl-2 (Wassel et al., 2021).
Antimicrobial and Anti-inflammatory Activities
Research has also explored the antimicrobial and anti-inflammatory potentials of 1,3,4-thiadiazole derivatives. Synthesized adamantane and thiadiazole hybrids demonstrated antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as antifungal effects against Candida albicans (Kadi et al., 2007). The same study highlighted their anti-inflammatory capabilities in vivo, underscoring their therapeutic potential.
Molecular Structure and Interaction Analysis
Studies on the crystal structure of similar compounds reveal intricate details about their molecular conformation and interactions. For example, 6-(1-Adamantyl)-3-(2-chlorophenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole displays significant rotational disorder, shedding light on the flexibility and potential interaction sites of these molecules (Tahir et al., 2011).
Quantum Mechanical and Ligand-Protein Interaction Studies
The bioactive properties of benzothiazolinone acetamide analogs, related to 1,3,4-thiadiazoles, have been analyzed through quantum mechanical studies and ligand-protein interactions. These investigations provide insights into their potential as photosensitizers in dye-sensitized solar cells and their non-linear optical activity, offering a broader understanding of their applications beyond biomedical fields (Mary et al., 2020).
properties
IUPAC Name |
2-(1-adamantyl)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3OS/c21-16-3-1-15(2-4-16)18-23-24-19(26-18)22-17(25)11-20-8-12-5-13(9-20)7-14(6-12)10-20/h1-4,12-14H,5-11H2,(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPFBKOYPOOFJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=NN=C(S4)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-adamantyl)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


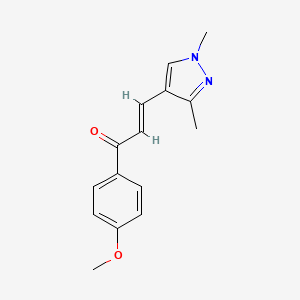
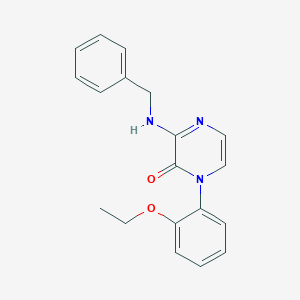
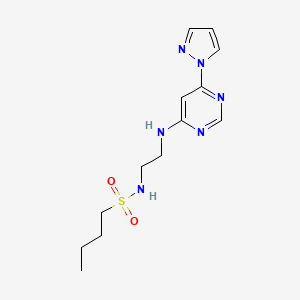
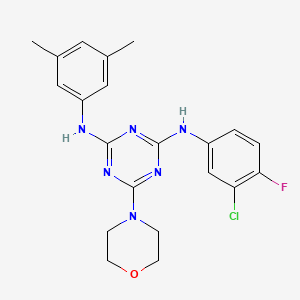
![(S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2778085.png)
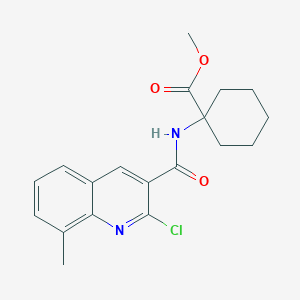
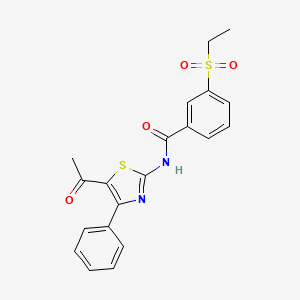
![2-[[1-(4-Methylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2778092.png)
![2-(4-(2-fluorophenyl)piperazin-1-yl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2778094.png)
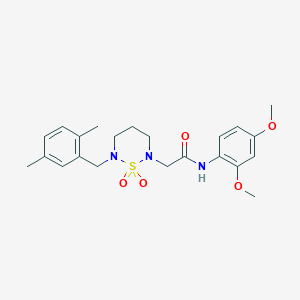
![3-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2778097.png)
![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2778098.png)
![Methyl ({4-methyl-5-[(3-methyl-1H-pyrazol-1-YL)methyl]-4H-1,2,4-triazol-3-YL}thio)acetate](/img/structure/B2778099.png)